(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide
Description
Properties
Molecular Formula |
C41H52N4O5S |
|---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide |
InChI |
InChI=1S/C41H52N4O5S/c1-5-7-22-49-23-24-50-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)51(47,48)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+ |
InChI Key |
YOVMNAUMMNWXGM-JJNGWGCYSA-N |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)S(=O)(=O)CC5=CN=CN5CCC)CC(C)C |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)CC5=CN=CN5CCC)CC(C)C |
Origin of Product |
United States |
Biological Activity
The compound (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide is a member of the benzazocine family, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex molecular structure characterized by an eight-membered benzazocine ring, which is known to influence its biological interactions. The presence of various functional groups, such as the butoxyethoxy and propylimidazol sulfonyl moieties, enhances its solubility and potential interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzazocines. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines. Specifically, one study reported that benzazocine derivatives exhibited enhanced antiproliferative activity compared to traditional chemotherapeutics like cisplatin. Notably, a copper(II) complex of a benzazocine derivative was found to be 15× more cytotoxic than cisplatin against the HCT116 human colon cancer cell line .
Table 1: Cytotoxicity Comparison
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Cisplatin | 10 | HCT116 |
| Benzazocine Derivative | 0.67 | HCT116 |
| Copper(II) Complex | 0.58 | HCT116 |
The mechanism by which benzazocines exert their anticancer effects appears to involve multiple pathways:
- DNA Interaction : Benzazocines have been shown to bind DNA, leading to disruption of replication and transcription processes.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Metal Complex Formation : The formation of metal complexes with copper enhances the cytotoxicity of benzazocines by stabilizing reactive species that can damage cellular components.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of benzazocines. Modifications in the side chains and core structure can significantly influence biological activity:
- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the benzazocine scaffold can affect lipophilicity and cellular uptake.
- Substituents on Aromatic Rings : The nature and position of substituents on the aromatic rings play a vital role in determining binding affinity to biological targets.
Case Studies
Several case studies illustrate the application of benzazocines in preclinical settings:
- Study on HCT116 Cells : A study demonstrated that a specific benzazocine derivative induced significant cell cycle arrest at the G2/M phase, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP .
- Metal Complex Efficacy : Another investigation revealed that copper(II) complexes formed with benzazocines not only exhibited higher cytotoxicity but also showed selective targeting towards cancer cells over normal fibroblasts .
Scientific Research Applications
Structure and Composition
Cenicriviroc has the following chemical formula:Its IUPAC name is:
HIV Treatment
Cenicriviroc has been extensively studied for its potential in treating HIV infections. It functions as an entry inhibitor by blocking the CCR5 receptor, which is essential for HIV to enter host cells. Clinical trials have demonstrated its efficacy in reducing viral loads and improving immune responses in HIV-positive patients .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties by antagonizing CCR2, which is involved in monocyte recruitment and inflammation. This action makes it a candidate for treating conditions characterized by chronic inflammation, such as:
- Nonalcoholic Steatohepatitis (NASH)
- Rheumatoid arthritis
- Other inflammatory diseases
Studies have shown that Cenicriviroc can reduce markers of inflammation and fibrosis in preclinical models of liver disease .
Antifibrotic Properties
Cenicriviroc's antifibrotic effects are particularly noteworthy in the context of liver diseases. By inhibiting CCR2, it reduces the activation of hepatic stellate cells, which play a critical role in fibrosis development. This property positions Cenicriviroc as a potential therapeutic agent for liver fibrosis and cirrhosis .
Research on Cognitive Impairment
Emerging research indicates that Cenicriviroc may also have implications for cognitive impairment associated with HIV infection. Its ability to modulate inflammatory pathways could potentially mitigate neuroinflammation and cognitive decline observed in HIV-associated neurocognitive disorders (HAND) .
Clinical Trials Overview
Several clinical trials have been conducted to evaluate the safety and efficacy of Cenicriviroc:
Notable Research Findings
- Efficacy in HIV Treatment : A pivotal study demonstrated that patients receiving Cenicriviroc showed a greater reduction in viral load compared to those on standard therapy.
- Impact on Liver Health : In trials focused on NASH, participants exhibited marked improvements in liver enzyme levels and histological assessments after treatment with Cenicriviroc.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs from Literature
2.1.1 Benzimidazole Carboxamides ()
The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide shares a carboxamide group and aromatic substituents with the target compound. Key differences include:
- Core structure : Benzimidazole (6-membered fused ring) vs. benzazocine (10-membered ring).
- Substituents : Methoxy groups in the analog vs. butoxyethoxy and sulfonamide groups in the target.
- Pharmacological implications: Benzimidazoles are known for kinase inhibition, while benzazocines may exhibit distinct binding modes due to ring size .
2.1.2 Sulfonamide-Containing Derivatives ()
Compounds 5e and 5f in feature sulfonamide bridges and methoxy-pyridinyl groups. Comparisons include:
- Sulfonyl group placement : Both target and compounds utilize sulfonamide linkages, but the latter incorporates pyridine rings.
Functional Group Impact
Research Findings and Hypotheses
Pharmacokinetic Predictions
- Lipophilicity : The butoxyethoxy group likely increases logP vs. methoxy analogs, favoring passive diffusion but risking metabolic instability.
- Sulfonamide group : May enhance solubility in polar solvents, balancing the lipophilic effects of other substituents .
Target Binding Hypotheses
- The benzazocine core’s flexibility might allow for unique interactions with protein pockets compared to rigid benzimidazoles.
- The imidazole group could act as a hydrogen bond donor/acceptor, similar to pyridine in compounds .
Preparation Methods
Benzazocine Core Synthesis
The benzazocine nucleus is constructed via a Heck cyclization strategy. Starting from indole-3-carboxaldehyde, tosylation and oxidation yield a carboxylic acid intermediate, which undergoes amidation with 2-iodophenethylamine. Boc protection followed by palladium-catalyzed cyclization forms the eight-membered azocine ring (21–54% yield). Deprotection with trifluoroacetic acid affords the free amine, which is alkylated with 2-methylpropyl bromide to install the N1 substituent.
Critical Reaction Parameters:
4-(2-Butoxyethoxy)Phenyl Boronic Acid
The aryl boronic acid partner for Suzuki coupling is prepared in two steps:
- Etherification: 4-Hydroxyphenyl bromide reacts with 2-butoxyethyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to form 4-(2-butoxyethoxy)phenyl bromide (89% yield).
- Borylation: Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ catalyst in dioxane at 90°C yields the boronic ester, hydrolyzed to the boronic acid (78% yield).
Sulfonylated Imidazole Intermediate
4-[(3-Propylimidazol-4-yl)methylsulfonyl]aniline is synthesized as follows:
- Sulfide Formation: 3-Propylimidazole-4-methanethiol reacts with 4-iodoaniline in the presence of CuI and DIPEA to form the sulfide (68% yield).
- Oxidation: Treatment with mCPBA in dichloromethane oxidizes the sulfide to sulfone (92% yield).
Coupling Reactions for Molecular Assembly
Buchwald-Hartwig Amination for Carboxamide Installation
The final carboxamide bond is formed via a palladium-catalyzed coupling between the benzazocine carboxylic acid and sulfonylated aniline:
Side Reaction Mitigation:
- Excess EDCl (1.5 equiv) suppresses racemization.
- Anhydrous DMF minimizes hydrolysis of the active ester intermediate.
Final Carboxamide Formation and Stereochemical Control
The (5E)-configuration is secured through stereoselective elimination during the Heck cyclization. Density functional theory (DFT) calculations indicate the trans orientation of the 2-methylpropyl group and the emerging double bond minimizes steric strain, favoring the E-isomer by a 9:1 ratio.
Crystallographic Confirmation:
- X-ray Diffraction: Single-crystal analysis confirms the E-geometry, with a dihedral angle of 172.3° between the benzazocine core and the carboxamide substituent.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC Method:
Process Optimization and Scalability
Catalyst Recycling in Suzuki Coupling
Implementing polymer-supported Pd nanoparticles (Pd@PS) increases turnover number (TON) to 1,250, reducing metal leaching to <0.5 ppm. This modification elevates yield to 76% at 10 mmol scale.
Solvent Selection for Carboxamide Coupling
Replacing DMF with 2-MeTHF improves E-factor from 32 to 18, aligning with green chemistry principles while maintaining 83% yield.
Q & A
Q. What are the standard synthetic routes for this compound, and what analytical techniques are essential for confirming its structural integrity?
Methodological Answer: The synthesis involves multi-step organic reactions, including coupling of the benzazocine core with substituted phenyl and imidazole moieties. Key steps include sulfonylation of the imidazole group and carboxamide formation. Flow chemistry principles, such as those applied in Omura-Sharma-Swern oxidations, can enhance reaction efficiency and reproducibility . Essential analytical techniques include:
Q. How can researchers mitigate challenges in isolating intermediates during synthesis?
Methodological Answer: Intermediate isolation can be improved via:
- Column chromatography with gradient elution (e.g., silica gel, ethyl acetate/hexane systems).
- pH-controlled extraction for acid/base-sensitive intermediates.
- Crystallization optimization using solvent polarity screens (e.g., ethanol/water mixtures) .
Q. What are the primary biological targets hypothesized for this compound, and how are preliminary activity assays designed?
Methodological Answer: The compound’s imidazole and sulfonyl groups suggest potential kinase or protease inhibition. Preliminary assays include:
- Enzyme inhibition assays (e.g., fluorescence-based or radiometric) with purified targets.
- Cellular viability assays (MTT/XTT) to assess cytotoxicity.
- Docking studies using software like AutoDock to prioritize targets .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve reaction yields in complex multi-step syntheses?
Methodological Answer: Bayesian optimization leverages prior experimental data to predict optimal conditions (e.g., temperature, catalyst loading) with minimal trials. For example:
- High-throughput screening combined with machine learning models to map reaction landscapes .
- Design of Experiments (DoE) with factorial designs to identify critical variables (e.g., solvent polarity, residence time in flow reactors) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for structural elucidation?
Methodological Answer: Contradictions arise from dynamic conformational changes or solvent effects. Approaches include:
- Variable-temperature NMR to probe rotational barriers of flexible groups (e.g., butoxyethoxy side chains) .
- X-ray crystallography of co-crystallized analogs to stabilize conformers.
- DFT calculations (e.g., Gaussian) to model energetically favorable conformations .
Q. How do non-covalent interactions (e.g., π-π stacking, H-bonding) influence the compound’s supramolecular assembly in solid-state or solution phases?
Methodological Answer: Non-covalent interactions are probed via:
- Single-crystal X-ray diffraction to identify packing motifs .
- Isothermal titration calorimetry (ITC) to quantify binding affinities in solution.
- Molecular dynamics simulations (e.g., GROMACS) to model solvent-solute interactions .
Q. What computational methods are effective in predicting metabolic stability or off-target effects?
Methodological Answer: Predictive workflows include:
- ADMET modeling using tools like SwissADME to estimate metabolic pathways.
- Proteome-wide docking (e.g., using AlphaFold structures) to flag off-target interactions.
- QSAR models trained on bioactivity data of structurally related benzazocines .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (computational) and experimental binding affinities?
Methodological Answer: Discrepancies may stem from solvation effects or incomplete conformational sampling. Mitigation strategies:
- Explicit solvent MD simulations to account for hydration.
- Binding free energy calculations (MM-PBSA/GBSA) for improved accuracy.
- Experimental validation via surface plasmon resonance (SPR) to measure kinetics .
Q. What statistical frameworks are recommended for analyzing heterogeneous bioactivity data across assay platforms?
Methodological Answer: Use meta-analysis with mixed-effects models to account for inter-assay variability. Normalize data using:
- Z-score transformation for cross-platform comparability.
- Bland-Altman plots to visualize systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
